An In-Depth Technical Guide to 12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine)
An In-Depth Technical Guide to 12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
12:0 Diether PC, with the systematic name 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine, is a saturated diether phospholipid that is gaining increasing attention in various fields of biomedical research. Its unique chemical structure, characterized by two dodecyl chains linked to the glycerol backbone via ether bonds, confers remarkable stability against chemical and enzymatic degradation compared to its ester-linked counterparts. This attribute makes it an invaluable tool for the development of robust drug delivery systems, particularly for formulations requiring long-term storage, such as lyophilized liposomes. Furthermore, its application in forming stable bicelles has proven instrumental in the structural and functional studies of membrane proteins using nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the core properties of 12:0 Diether PC, including its physicochemical characteristics, detailed experimental protocols for its use in forming liposomes and bicelles, and a discussion of the broader role of ether lipids in cellular signaling.
Core Properties and Physicochemical Data
12:0 Diether PC is a glycerophospholipid with a choline headgroup. The defining feature of this molecule is the presence of two C12 (dodecyl) alkyl chains attached to the sn-1 and sn-2 positions of the glycerol backbone through ether linkages. This structural feature is responsible for its enhanced stability.
Table 1: Physicochemical Properties of 12:0 Diether PC
| Property | Value | Reference |
| Systematic Name | 1,2-di-O-dodecyl-sn-glycero-3-phosphocholine | |
| Molecular Formula | C₃₂H₆₈NO₆P | |
| Molecular Weight | 593.86 g/mol | |
| CAS Number | 72593-72-7 | [1] |
| Appearance | White Powder | |
| Purity | >99% (TLC) | |
| Storage Temperature | -20°C |
Table 2: Thermodynamic and Aggregation Properties
| Property | Value | Notes |
| Phase Transition Temperature (Tₘ) | Higher than diacyl equivalent | While a precise value for 12:0 Diether PC is not readily available in the literature, diether analogs consistently exhibit higher phase transition temperatures than their diacyl counterparts due to the different packing of the hydrocarbon chains.[2] |
| Critical Micelle Concentration (CMC) | Not available | Data for the CMC of 12:0 Diether PC is not currently available in the literature. For comparison, the diacyl equivalent, 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC), has a reported CMC. However, the ether linkage significantly alters the molecule's properties, and this value cannot be directly extrapolated. |
Experimental Protocols
Preparation of 12:0 Diether PC Liposomes
The enhanced stability of 12:0 Diether PC makes it an excellent candidate for creating robust liposomal formulations. The following is a general protocol for the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.
Materials:
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12:0 Diether PC powder
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Cholesterol (optional, for modulating membrane fluidity)
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Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
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Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
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Rotary evaporator
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Bath sonicator
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Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
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Lipid Film Formation:
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Dissolve the desired amount of 12:0 Diether PC and cholesterol (a common molar ratio is 70:30) in chloroform or a chloroform/methanol mixture in a round-bottom flask.
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Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.
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To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.
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Hydration:
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Add the hydration buffer to the flask containing the lipid film. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipid mixture.
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Gently agitate the flask to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This process may take 30-60 minutes.
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-
Vesicle Size Reduction (Extrusion):
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For a more uniform size distribution, the MLV suspension is subjected to extrusion.
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Load the MLV suspension into a liposome extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
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Pass the lipid suspension through the membrane multiple times (typically 11-21 passes). This process should also be performed at a temperature above the Tₘ of the lipids.
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The resulting suspension will contain unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane used.
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Characterization:
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The size distribution and zeta potential of the prepared liposomes can be determined using Dynamic Light Scattering (DLS).
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The morphology of the liposomes can be visualized using Transmission Electron Microscopy (TEM).
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Drug Encapsulation in 12:0 Diether PC Liposomes
Drugs can be encapsulated into liposomes using either passive or active loading methods.
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Passive Loading: For hydrophilic drugs, they are dissolved in the hydration buffer prior to the hydration step of the liposome preparation protocol. For hydrophobic drugs, they are co-dissolved with the lipids in the organic solvent during the lipid film formation step. The encapsulation efficiency of passive loading is often low.[3]
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Active Loading (for ionizable drugs): This method utilizes transmembrane gradients (e.g., pH or ion gradients) to drive the drug into the liposome's aqueous core, achieving much higher encapsulation efficiencies.[]
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Prepare liposomes with an internal buffer of a specific pH (e.g., acidic).
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Exchange the external buffer with one of a different pH (e.g., basic) to create a pH gradient.
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Add the ionizable drug to the external medium. The uncharged form of the drug will diffuse across the liposome membrane.
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Once inside, the drug will become charged due to the internal pH and will be trapped, as the charged form is less membrane-permeable.
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Preparation of pH-Stable Bicelles for NMR Spectroscopy
12:0 Diether PC is particularly useful for preparing bicelles that are stable over a wide pH range, which is advantageous for NMR studies of proteins that require acidic or basic conditions.[5]
Materials:
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Long-chain lipid: 12:0 Diether PC (1,2-di-O-dodecyl-sn-glycero-3-phosphocholine)
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Short-chain lipid: 06:0 Diether PC (1,2-di-O-hexyl-sn-glycero-3-phosphocholine) or another suitable short-chain lipid like DHPC (1,2-dihexanoyl-sn-glycero-3-phosphocholine).
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Buffer (e.g., 10 mM phosphate buffer, pH 6.6, with 0.15 mM sodium azide)
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D₂O (for NMR lock)
Procedure:
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Lipid Mixture Preparation:
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Co-dissolve the long-chain (12:0 Diether PC) and short-chain lipids in chloroform at the desired molar ratio (q-ratio, long-chain/short-chain). A q-ratio between 2.5 and 3.5 is often used for forming magnetically alignable bicelles.
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Evaporate the solvent to form a lipid film, as described in the liposome preparation protocol.
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Hydration and Homogenization:
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Hydrate the lipid film with the appropriate buffer containing D₂O.
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The mixture is then subjected to several cycles of vortexing and temperature cycling (e.g., heating to 40°C and cooling to room temperature) to ensure complete hydration and the formation of a homogenous bicelle solution.[5] The solution should become clear.
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NMR Sample Preparation:
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The final bicelle solution, containing the protein of interest if applicable, is then transferred to an NMR tube for analysis.
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Role in Cellular Signaling and Experimental Workflows
While a direct and specific signaling role for 12:0 Diether PC has not been extensively documented, ether lipids as a class are known to be involved in crucial cellular signaling pathways. They are precursors for potent signaling molecules like Platelet-Activating Factor (PAF) and can modulate the activity of membrane-associated enzymes.[6][7]
The general pathway for the synthesis of ether-linked phosphatidylcholine and its potential involvement in signaling is depicted below. This pathway highlights the key enzymatic steps starting from dihydroxyacetone phosphate (DHAP). The ether bond is introduced early in the pathway by the enzyme alkylglyceronephosphate synthase.
Diagram 1: Generalized Ether Lipid Biosynthesis and Signaling
References
- 1. 12:0 Diether PC | 72593-72-7 | Benchchem [benchchem.com]
- 2. Phase transitions of alkyl ether analogs of phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]
